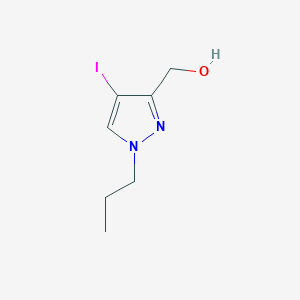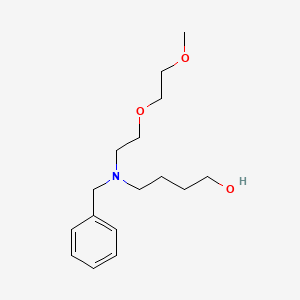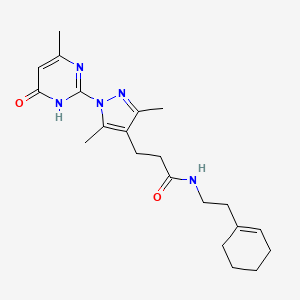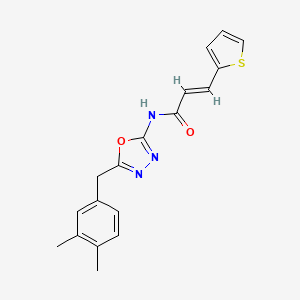
1-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid” is a complex organic molecule. It contains an indolizine core, which is a bicyclic structure composed of a pyridine ring fused with a pyrrolidine ring. The molecule also contains a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amino group .
Aplicaciones Científicas De Investigación
Synthesis of Functionalized Amino Acid Derivatives
1-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid and its derivatives have been synthesized and evaluated for potential applications in anticancer drug design. These compounds have shown interesting cytotoxicity in ovarian and oral cancers, suggesting their potential in anticancer agent development (Kumar et al., 2009).
Reactions with Enamines
This compound has been involved in divergent and solvent-dependent reactions with enamines. The studies on these reactions have led to the synthesis of different compounds like 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles. These findings are significant for understanding the mechanisms of such reactions and potential applications in organic synthesis (Rossi et al., 2007).
Applications in Medicinal Organometallic Chemistry
Research into the synthesis of organometallic compounds, including those derived from 1-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid, has been conducted. These studies are crucial for developing more complex structures in medicinal organometallic chemistry (Patra et al., 2012).
Synthesis and Antimicrobial Activity of Thiadiazole Derivatives
Compounds derived from 1-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid have been synthesized and evaluated for their antimicrobial activities. Some of these compounds showed strong activities against various tested microorganisms, highlighting their potential in developing new antimicrobial agents (Pund et al., 2020).
Development of Heterocyclic Ketones
This compound has been used in the synthesis of quinoline-4-carboxylic acids fused with heterocycles, leading to the development of various heterocyclic ketones. These findings are essential for exploring new chemical entities in organic and medicinal chemistry (Moskalenko et al., 2011).
Reactivity Studies
The reactivity of compounds derived from 1-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid has been studied, providing insights into their potential applications in synthesizing biologically active compounds (Mironovich & Shcherbinin, 2014).
Synthesis of Dipeptide Analogues
Research has been conducted on the synthesis of dipeptide analogues using derivatives of 1-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid. This research is pivotal in peptide chemistry and could lead to novel applications in drug development and biochemistry (Schutkowski et al., 2009).
Mecanismo De Acción
Direcciones Futuras
The future directions for this compound would depend on its intended use. If it’s intended for use in pharmaceuticals, further studies would be needed to determine its pharmacological activity, toxicity, and metabolic stability. If it’s intended for use in materials science, studies might focus on its physical properties and stability .
Propiedades
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-5,6,7,8-tetrahydroindolizine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)16-9-10-8-12(13(18)19)17-7-5-4-6-11(10)17/h8H,4-7,9H2,1-3H3,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRVFAGNDNKUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C2CCCCN2C(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyanothiophen-2-yl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2436207.png)
![4-(azepan-1-ylsulfonyl)-N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2436208.png)
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2436209.png)
![N-(2-chlorobenzyl)-4-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
![3-[(3-Bromophenyl)carbamoyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid](/img/structure/B2436213.png)







![2-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2436227.png)
![N-(2-methoxyethyl)-3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2436228.png)